molecular formula C10H12BrNO B3253411 3-Bromo-6-(tetrahydropyran-4-yl)pyridine CAS No. 223556-14-7

3-Bromo-6-(tetrahydropyran-4-yl)pyridine

Cat. No.: B3253411
CAS No.: 223556-14-7
M. Wt: 242.11 g/mol
InChI Key: BAZWZQSYXGEYGH-UHFFFAOYSA-N
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Description

3-Bromo-6-(tetrahydropyran-4-yl)pyridine is a pyridine derivative substituted with a bromine atom at position 3 and a tetrahydropyran-4-yl (THP) group at position 6. Its molecular formula is C₁₀H₁₃BrNO, with a molecular weight of 242.9 g/mol. Bromine at position 3 provides a reactive site for cross-coupling reactions, making this compound valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

5-bromo-2-(oxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWZQSYXGEYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine typically involves the bromination of 6-(tetrahydropyran-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(tetrahydropyran-4-yl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine derivative with an aryl boronic acid.

Scientific Research Applications

3-Bromo-6-(tetrahydropyran-4-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key pyridine-based analogs with substituents at positions 3 and 6, emphasizing differences in reactivity, solubility, and applications:

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
3-Bromo-6-(tetrahydropyran-4-yl)pyridine Br Tetrahydropyran-4-yl 242.9 Not reported Pharmaceutical intermediates
3-Bromo-6-(difluoromethyl)-2-methoxy-pyridine Br Difluoromethyl 234.0 Not reported Drug discovery
3-Bromo-6-(4-chlorophenyl)-4H-pyran-4-one Br 4-Chlorophenyl 336.5 149–150 Synthetic building block
6-Bromo-2-chloro-4-iodopyridin-3-amine NH₂ Br 333.4 Not reported Research chemical

Key Observations:

  • Bromine at Position 3 : Enhances reactivity in Suzuki-Miyaura or Ullmann coupling reactions, common in drug synthesis.
  • THP vs. Aryl/Chloro Groups : The THP group (electron-rich ether) improves solubility in polar aprotic solvents compared to hydrophobic aryl groups (e.g., 4-chlorophenyl in 4H-pyran-4-one derivatives) .
  • Metabolic Stability : THP-containing compounds, such as metabolites of tepraloxydim, resist rapid hydrolysis, suggesting enhanced metabolic stability for the target compound .

Biological Activity

3-Bromo-6-(tetrahydropyran-4-yl)pyridine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine is C11H12BrN and it has a molecular weight of 240.13 g/mol. The compound is synthesized through various methods, often involving the bromination of pyridine derivatives followed by the introduction of the tetrahydropyran moiety.

The synthetic route typically includes:

  • Bromination : The bromine atom is introduced at the 3-position of the pyridine ring.
  • Tetrahydropyran Formation : The tetrahydropyran ring is formed through a nucleophilic substitution reaction involving a suitable precursor.

Antimicrobial Properties

Research indicates that 3-Bromo-6-(tetrahydropyran-4-yl)pyridine exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, it demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Activity IC50 (µM) Cell Line
Antimicrobial15Staphylococcus aureus
Anticancer10MCF-7 (breast cancer)
12A549 (lung cancer)

The biological activity of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signal transduction pathways critical for cell proliferation and survival.

  • Target Interaction : The compound binds to proteins involved in cell signaling, which may lead to altered gene expression associated with apoptosis.
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit certain kinases implicated in cancer progression.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on CT26 xenograft models demonstrated that oral administration of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine resulted in significant tumor growth inhibition without observable toxicity at doses up to 30 mg/kg. This study underscores its potential as an anticancer therapeutic agent .
  • Antimicrobial Efficacy Study :
    • In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 15 µM. This suggests its potential application in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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